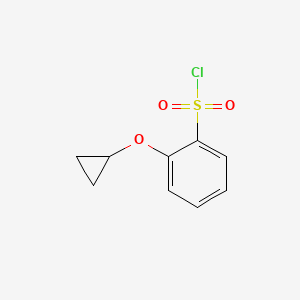
2-Cyclopropoxybenzene-1-sulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H9ClO3S and a molecular weight of 232.68 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a cyclopropoxy group attached to a benzene ring, which is further substituted with a sulfonyl chloride group. This compound is primarily used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxybenzene-1-sulfonyl chloride typically involves the reaction of 2-cyclopropoxybenzenesulfonic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) . The reaction is usually carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride:
C9H9O3S(OH)+SOCl2→C9H9O3S(Cl)+SO2+HCl
Industrial Production Methods
In industrial settings, the production of 2-Cyclopropoxybenzene-1-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the cyclopropoxy group can yield cyclopropanone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Cyclopropanone Derivatives: Formed by the oxidation of the cyclopropoxy group.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis:
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the modification of polymers and the synthesis of advanced materials.
Biological Studies: Acts as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxybenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl Chloride: Lacks the cyclopropoxy group, making it less sterically hindered and more reactive.
Toluene-4-sulfonyl Chloride: Contains a methyl group instead of a cyclopropoxy group, leading to different reactivity and applications.
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon substituent, used in similar nucleophilic substitution reactions.
Uniqueness
2-Cyclopropoxybenzene-1-sulfonyl chloride is unique due to the presence of the cyclopropoxy group, which imparts steric hindrance and influences its reactivity. This makes it a valuable reagent in selective synthetic transformations where controlled reactivity is desired .
Eigenschaften
Molekularformel |
C9H9ClO3S |
|---|---|
Molekulargewicht |
232.68 g/mol |
IUPAC-Name |
2-cyclopropyloxybenzenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO3S/c10-14(11,12)9-4-2-1-3-8(9)13-7-5-6-7/h1-4,7H,5-6H2 |
InChI-Schlüssel |
NXTUSBUBSYNZJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC=CC=C2S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


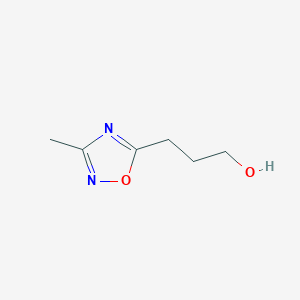
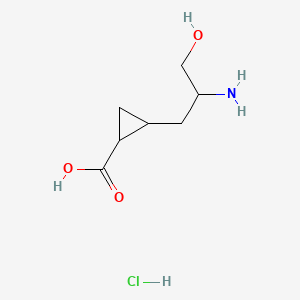
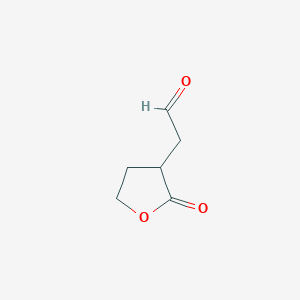
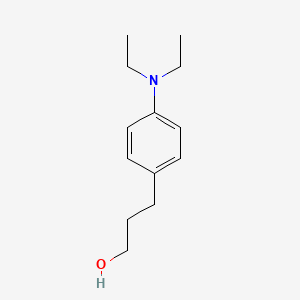

![7-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]heptanamidehydrochloride](/img/structure/B13561338.png)
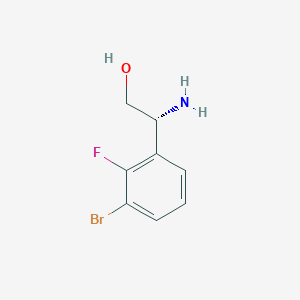
![2-[2-Chloro-4-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13561348.png)
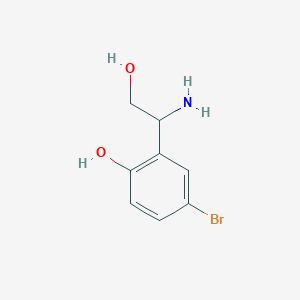
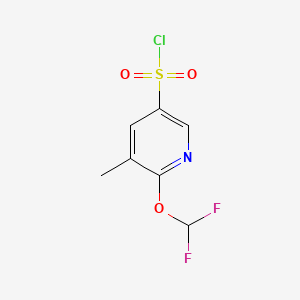
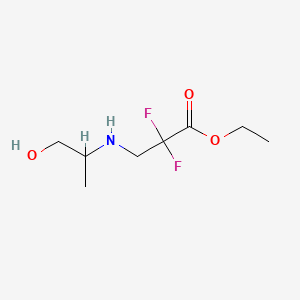
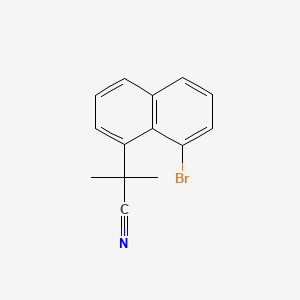
![[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B13561359.png)

